N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 74556-29-9
Cat. No.: VC21448183
Molecular Formula: C16H10ClNO3
Molecular Weight: 299.71g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74556-29-9 |
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Molecular Formula | C16H10ClNO3 |
Molecular Weight | 299.71g/mol |
IUPAC Name | N-(2-chlorophenyl)-2-oxochromene-3-carboxamide |
Standard InChI | InChI=1S/C16H10ClNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19) |
Standard InChI Key | JYCBSPPGCIWHLC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Cl |
Introduction
Chemical Structure and Properties
N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide belongs to the class of chromene derivatives, specifically coumarins (2H-chromene-2-ones). Its structure consists of a coumarin core with a carboxamide group at position 3, linked to a 2-chlorophenyl moiety.
Molecular Properties
Physical and Chemical Properties
The compound exists as a solid at room temperature. Its chemical reactivity is primarily determined by the functional groups present in its structure:
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The lactone ring (coumarin core) is susceptible to hydrolysis under basic conditions
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The carboxamide group can participate in hydrogen bonding interactions
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The chlorine atom at the ortho position of the phenyl ring influences its electronic properties and biological activities
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The compound exhibits potential for π-π stacking interactions through its aromatic rings
Synthesis Methods
Several approaches have been developed for the synthesis of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide and related compounds. The most common synthetic routes are outlined below.
Alternative Synthesis via Cyanoacetamide Intermediates
An eco-friendly approach involves the condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides:
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Synthesis of N-(2-chlorophenyl)cyanoacetamide from 2-chloroaniline and cyanoacetic acid
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Knoevenagel condensation of the cyanoacetamide with salicylaldehyde in aqueous sodium carbonate or bicarbonate solution at room temperature
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Subsequent hydrolysis of the resulting 2-imino-2H-chromene-3-carboxamide to obtain the target 2-oxo-2H-chromene-3-carboxamide
This method offers advantages including high atom economy, excellent yields, and environmentally friendly conditions .
Reactivity and Chemical Transformations
N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical transformations due to its reactive functional groups.
Common Reactions
Interaction with Biological Systems
In biological systems, the coumarin moiety can be hydrolyzed by enzymes, particularly esterases, leading to ring-opening and formation of hydroxycinnamic acid derivatives. This property is significant for its potential prodrug applications, especially in enzyme inhibition mechanisms .
Biological Activities
Studies have indicated that N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide and related coumarin derivatives possess a range of biological activities.
Enzyme Inhibition Properties
The compound has been investigated for its inhibitory effects on various enzymes:
Enzyme | Inhibition Potency (IC50 or Ki) | Inhibition Type | Reference |
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HIV-1 Integrase | Nanomolar range | Competitive | |
Carbonic Anhydrase (CA IX, CA XII) | Micromolar range | Non-competitive |
HIV-1 integrase inhibition studies have shown that coumarin-3-carboxamide derivatives can inhibit both 3' processing and strand transfer steps of the HIV-1 integration process, suggesting potential applications in antiviral therapy .
Antimicrobial and Anticancer Properties
Similar to related compounds in the coumarin family, N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide may exhibit:
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Antimicrobial activity against various bacterial strains
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Antifungal properties
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Cytotoxicity against cancer cell lines, with potential anticancer applications
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Anti-inflammatory effects
The presence of the chlorine atom at the ortho position of the phenyl ring is believed to enhance these biological activities by improving membrane permeability and target binding.
Structure-Activity Relationships
Structure-activity relationship studies of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide and related compounds have revealed important insights into the molecular features that influence their biological activities.
Key Structural Features Affecting Activity
Comparison with Similar Compounds
When compared to related compounds, N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide shows distinctive properties:
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The compound exhibits greater HIV-1 integrase inhibition compared to the unsubstituted phenyl analog (2-oxo-N-phenyl-2H-chromene-3-carboxamide)
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It demonstrates different binding modes compared to N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide due to the smaller halogen atom
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It has improved solubility characteristics compared to more lipophilic analogs
Mechanism of Action
The molecular mechanism of action of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide varies depending on the biological target.
Enzyme Inhibition Mechanisms
For HIV-1 integrase inhibition, the compound likely functions through:
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Interacting with the catalytic core domain of the integrase enzyme
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Chelating metal ions (Mg2+ or Mn2+) in the active site
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Forming hydrogen bonds with key catalytic residues through its carboxamide group
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The 2-chlorophenyl group engaging in hydrophobic interactions with nonpolar residues in the binding pocket
In the case of carbonic anhydrase inhibition, coumarin derivatives act as prodrugs. The lactone ring is hydrolyzed by the enzyme, and the resulting hydroxycinnamic acids block the entrance to the active site .
Molecular Docking Studies
Computational studies have revealed potential binding modes of the compound with its targets:
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The coumarin core typically occupies a central position in the binding pocket
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The carboxamide group forms hydrogen bonds with polar residues
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The 2-chlorophenyl moiety extends into hydrophobic regions of the binding site
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The chlorine atom may engage in halogen bonding with electron-rich sites in the target proteins
Research Applications
N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has found applications in various research areas.
Medicinal Chemistry
The compound serves as:
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A lead compound for the development of novel antiviral agents, particularly HIV-1 integrase inhibitors
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A scaffold for the design of enzyme inhibitors targeting carbonic anhydrases and other therapeutically relevant enzymes
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A starting material for the synthesis of more complex heterocyclic compounds with potential pharmacological applications
Chemical Biology
Applications in chemical biology include:
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Probe for studying enzyme mechanisms, particularly those involving metal coordination
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Template for developing fluorescent probes based on the coumarin scaffold
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Tool for investigating structure-activity relationships in drug design
Analytical Methods
Various analytical techniques have been employed for the characterization and analysis of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide.
Spectroscopic Methods
Chromatographic Methods
High-performance liquid chromatography (HPLC) with various detection methods (UV, fluorescence, mass spectrometry) has been used for the analysis and purification of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, typically employing reverse-phase columns with acetonitrile/water or methanol/water mobile phases.
Future Research Directions
Several promising areas for future research on N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide include:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of additional biological activities, particularly against emerging therapeutic targets
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Design of novel derivatives with enhanced potency and selectivity
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Investigation of potential applications in materials science and chemical sensing
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Further elucidation of structure-activity relationships through comprehensive medicinal chemistry studies
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